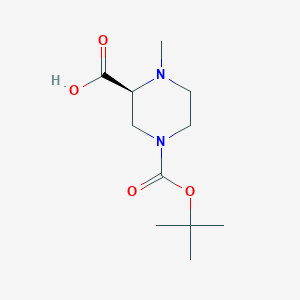
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride, also known as PPD, is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). This compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and drug development. PPD has been used in a variety of laboratory experiments, and has been found to be a useful tool for studying the biochemical and physiological effects of DHFR inhibition.
Applications De Recherche Scientifique
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride has been used in a variety of scientific research applications, including drug development and medicinal chemistry. In drug development, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride has been used to study the effects of DHFR inhibition on various diseases, such as cancer, Alzheimer’s disease, and diabetes. In medicinal chemistry, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride has been used to study the binding affinity of various drug candidates to DHFR.
Mécanisme D'action
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride acts as an inhibitor of DHFR by binding to the enzyme’s active site. This binding prevents the enzyme from binding to its natural substrate, dihydrofolate, and thus prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate.
Biochemical and Physiological Effects
The inhibition of DHFR by 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride results in a decrease in the levels of tetrahydrofolate, which is an important cofactor for a variety of biochemical reactions. This decrease in tetrahydrofolate levels can have a variety of physiological effects, including anemia, cell death, and decreased immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride in laboratory experiments has several advantages. First, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a small molecule inhibitor, which makes it easy to use in experiments. Second, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is relatively inexpensive and stable, which makes it an attractive choice for laboratory experiments. However, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride also has some limitations. First, the inhibition of DHFR by 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is not always complete and can be affected by the presence of other compounds. Second, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride can have off-target effects that may interfere with the results of the experiment.
Orientations Futures
The future of 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride research is promising. Possible future directions include the development of more potent and selective inhibitors of DHFR, the use of 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride in combination with other drugs to treat various diseases, and the study of the physiological effects of DHFR inhibition in different tissues and organs. Additionally, further research into the mechanism of action of 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride and the development of novel synthesis methods may lead to the discovery of new and more effective inhibitors of DHFR.
Méthodes De Synthèse
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 5-pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl chloride with pyridine hydrochloride in aqueous solution. The second step involves the reaction of the resulting product with dihydrochloride. The overall yield of the reaction is approximately 85%.
Propriétés
IUPAC Name |
3-pyridin-2-yl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c1-2-5-13-9(3-1)10-14-11(16-15-10)8-4-6-12-7-8;/h1-3,5,8,12H,4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWIINFXCLPDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=NO2)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
